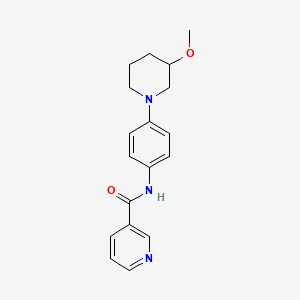

N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide, commonly known as MPN, is a novel and potent inhibitor of the protein kinase B-Raf. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Herbicidal Activity and SAR Study

N-(4-(3-methoxypiperidin-1-yl)phenyl)nicotinamide derivatives have shown promising results in the agricultural sector, particularly in herbicidal activity. A study synthesized a series of these derivatives, finding some to exhibit excellent herbicidal activity against certain weeds at specific concentrations. The structural activity relationships (SAR) detailed in the study offer pathways for developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Cellular Energy Metabolism

Nicotinamide, the amide form of vitamin B3, is crucial in cellular energy metabolism, affecting cellular survival and death through its impact on oxidative stress and various cellular pathways. It offers protection against disorders involving immune system dysfunction, diabetes, and aging-related diseases, showcasing its potential in treating multiple disease entities (K. Maiese et al., 2009).

Corrosion Inhibition

In the field of industrial chemistry, nicotinamide derivatives, including this compound, have been studied for their corrosion inhibition effects on mild steel in acidic solutions. These derivatives exhibit promising results as corrosion inhibitors, indicating their potential for protecting metals in industrial applications (M. P. Chakravarthy et al., 2014).

Apoptosis Induction in Cancer Therapy

Research has identified N-phenyl nicotinamides as a new class of potent inducers of apoptosis, essential for cancer therapy. Through cell- and caspase-based high throughput screening assays, specific derivatives have been found to significantly activate caspase in breast cancer cells and inhibit microtubule polymerization, offering a new avenue for anticancer agent development (S. Cai et al., 2003).

Antineoplastic Activities

Another study on the synthesis of 6-substituted nicotinamides, including the related nicotinamide compounds, reported moderate antineoplastic activities against certain types of cancer, providing a basis for further investigation into their therapeutic potential (W. Ross, 1967).

Propiedades

IUPAC Name |

N-[4-(3-methoxypiperidin-1-yl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-23-17-5-3-11-21(13-17)16-8-6-15(7-9-16)20-18(22)14-4-2-10-19-12-14/h2,4,6-10,12,17H,3,5,11,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGUATHBKIJMNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2666990.png)

![1-(3-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2666992.png)

![5-(3,4-dimethylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2666996.png)

![3-(1-(cyclopropylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2666998.png)

![(E)-1H-3,4,10,11-tetrahydro-1H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5(2H)-one O-((4-fluorophenyl)carbamoyl) oxime](/img/structure/B2667000.png)

![1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2667006.png)